molecular formula C8H6ClN3 B1293859 1H-1,2,4-Triazole, 3-(4-chlorophenyl)- CAS No. 23195-59-7

1H-1,2,4-Triazole, 3-(4-chlorophenyl)-

Cat. No.: B1293859
CAS No.: 23195-59-7
M. Wt: 179.6 g/mol
InChI Key: HWGUIDNOUFWKEA-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole, 3-(4-chlorophenyl)- is a useful research compound. Its molecular formula is C8H6ClN3 and its molecular weight is 179.6 g/mol. The purity is usually 95%.
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Biological Activity

1H-1,2,4-Triazole derivatives, particularly those substituted with a 4-chlorophenyl group, have garnered attention in recent years due to their diverse biological activities. This article focuses on the biological activity of 1H-1,2,4-triazole, 3-(4-chlorophenyl)- , exploring its anti-inflammatory, antimicrobial, antifungal, and anticancer properties through various studies and case analyses.

Overview of Biological Activities

The 1H-1,2,4-triazole scaffold is known for its ability to interact with biological targets effectively. The presence of the 4-chlorophenyl substituent enhances its pharmacological profile. Research indicates that these compounds exhibit a range of biological activities including:

  • Anti-inflammatory
  • Antimicrobial
  • Antifungal
  • Anticancer

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of triazole derivatives. For instance:

  • A compound structurally similar to 1H-1,2,4-triazole, 3-(4-chlorophenyl)- demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with a COX-2 IC50 value of 20.5 µM compared to indomethacin's IC50 of 29.6 µM .
  • These compounds also reduced pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS), indicating their potential in treating inflammatory diseases .

Table 1: Anti-inflammatory Activity of Selected Triazole Derivatives

Compound NameCOX-1 IC50 (µM)COX-2 IC50 (µM)Activity Reference
Compound A>10020.5Indomethacin
Compound B18.592.6
Compound C0.6529.6Indomethacin

Antimicrobial and Antifungal Activity

The antimicrobial properties of triazole derivatives have been extensively studied. For example:

  • Compounds containing the triazole ring exhibited effective activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
  • The antifungal activity was particularly noted against Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values significantly lower than those of traditional antifungal agents .

Table 2: Antimicrobial Activity Data

Compound NameBacterial StrainMIC (µg/mL)
Triazole Derivative AE. coli0.25
Triazole Derivative BA. fumigatus0.15
Triazole Derivative CC. albicans0.5

Anticancer Activity

The anticancer potential of triazole derivatives has been investigated in various cancer cell lines:

  • A study reported that specific triazole derivatives showed cytotoxic effects against colorectal cancer cells (HT-29), with IC50 values ranging from 5 to 10 µM .
  • Mechanistic studies revealed that these compounds induce cell cycle arrest and apoptosis in cancer cells through the inhibition of key signaling pathways .

Table 3: Anticancer Activity Overview

Compound NameCancer Cell LineIC50 (µM)
Triazole Derivative AHT-297
Triazole Derivative BMCF-76
Triazole Derivative CHepG28

Case Studies

Several case studies have illustrated the effectiveness of 1H-1,2,4-triazole, 3-(4-chlorophenyl)- in clinical settings:

  • Case Study on Anti-inflammatory Effects :
    • In vivo studies demonstrated that a derivative exhibited significant reduction in paw edema in carrageenan-induced models compared to standard treatments like indomethacin .
  • Antifungal Treatment Case :
    • Clinical trials showed that triazole derivatives were effective against resistant strains of Candida, providing an alternative treatment option where conventional antifungals failed .
  • Cancer Treatment Analysis :
    • Preclinical trials indicated promising results in reducing tumor size in xenograft models using triazole derivatives as monotherapy or in combination with existing chemotherapeutics .

Properties

IUPAC Name

5-(4-chlorophenyl)-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-7-3-1-6(2-4-7)8-10-5-11-12-8/h1-5H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGUIDNOUFWKEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1073442
Record name 1H-1,2,4-Triazole, 3-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23195-59-7
Record name 1H-1,2,4-Triazole, 3-(4-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023195597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,4-Triazole, 3-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the spatial arrangement of the benzene and triazole rings in 4-Amino-3-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione?

A1: The benzene ring in this compound shows conformational disorder, adopting two different orientations relative to the triazole ring. These orientations result in dihedral angles of 24.7° and 9.9° between the two ring systems [].

Q2: What types of intermolecular interactions are present in the crystal structure of 4-Amino-3-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione?

A2: The crystal structure is stabilized by a network of hydrogen bonds. N—H⋯N and N—H⋯S hydrogen bonds link the molecules into sheets along the (001) plane. Additionally, weak C—H⋯N hydrogen bonds and aromatic π–π stacking interactions contribute to the overall stability of the crystal lattice [].

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